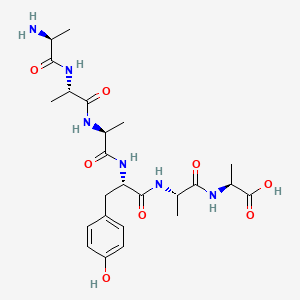
H-Ala-Ala-Ala-Tyr-Ala-Ala-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“H-Ala-Ala-Ala-Tyr-Ala-Ala-OH” is a peptide composed of six amino acids. It starts with an alanine (Ala) residue at the N-terminus and ends with an alanine residue at the C-terminus. The sequence is Ala-Ala-Ala-Tyr-Ala-Ala. The ‘H-’ at the beginning represents a hydrogen atom that is part of the amine group of the N-terminal alanine, and the ‘-OH’ at the end represents a hydroxyl group that is part of the carboxyl group of the C-terminal alanine .
Synthesis Analysis
Peptides like this one are typically synthesized using techniques such as solid-phase peptide synthesis (SPPS). This involves attaching the first amino acid to a solid support, then sequentially adding the remaining amino acids one at a time. Each addition involves two steps: deprotection of the last amino acid added (to expose its reactive amine group), and coupling of the next amino acid .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. In general, peptides adopt a conformation that minimizes steric clashes and maximizes favorable interactions, such as hydrogen bonding .Chemical Reactions Analysis
Peptides can participate in various chemical reactions, most of which involve the peptide bonds that link the amino acids together. For example, under acidic conditions, peptides can undergo hydrolysis, a reaction that breaks the peptide bonds and yields the constituent amino acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide are influenced by the properties of its amino acids. For example, the presence of tyrosine (Tyr) in “H-Ala-Ala-Ala-Tyr-Ala-Ala-OH” could make the peptide absorb UV light, as tyrosine residues are known to do so .Scientific Research Applications
Biomanufacturing and Enzymatic Synthesis
Tyr-Ala can be efficiently synthesized using enzymatic cascade reactions. Researchers have developed a method that couples L-amino acid ligase (Lal) with polyphosphate kinase (PPK) to produce Ala-Tyr in one pot. The L-amino acid ligase from Bacillus subtilis (Bs) was selected and combined with PPK from Sulfurovum lithotrophicum for ATP regeneration. This approach yields Ala-Tyr with high molar yield and productivity, making it a promising platform for biomanufacturing .
Antioxidant Properties
Tyr-Ala exhibits antioxidant activity. In a study, researchers explored its effects on oxidative stress in pancreatic islets under hyperglycemic conditions. The dipeptide demonstrated potential in alleviating oxidative stress, which could have implications for managing diabetes-related complications .
Mechanism of Action
Target of Action
It’s known that peptides can interact with various cellular targets, including receptors and enzymes, which play crucial roles in numerous biological processes .
Mode of Action
Peptides generally exert their effects by binding to their target receptors or enzymes, triggering a cascade of biochemical reactions within the cell .
Biochemical Pathways
Peptides can influence a variety of biochemical pathways depending on their structure and the nature of their target .
Result of Action
Peptides can have a wide range of effects at the molecular and cellular level, depending on their structure and target .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of peptides. Factors such as temperature, pH, and presence of other molecules can affect the stability and activity of peptides .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N6O8/c1-11(25)19(32)26-12(2)20(33)27-14(4)22(35)30-18(10-16-6-8-17(31)9-7-16)23(36)28-13(3)21(34)29-15(5)24(37)38/h6-9,11-15,18,31H,10,25H2,1-5H3,(H,26,32)(H,27,33)(H,28,36)(H,29,34)(H,30,35)(H,37,38)/t11-,12-,13-,14-,15-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJRMHGWIHXNKG-XFEXQEHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N6O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Ala-Ala-Tyr-Ala-Ala-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

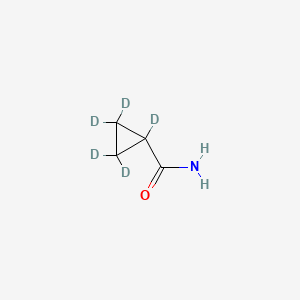
![2-[(4-Oxo-2-azetidinyl)amino]benzoic acid](/img/structure/B562627.png)
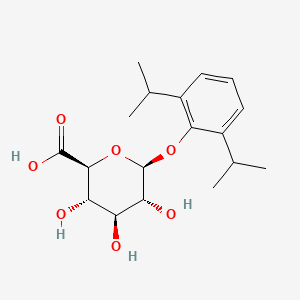
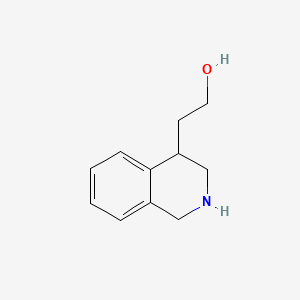


![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)
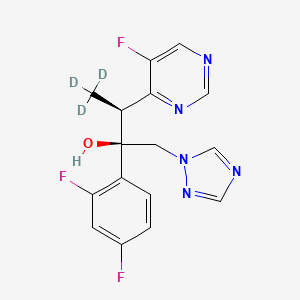

pyrimidin-2-one;hydrochloride](/img/structure/B562641.png)



